Cas no 308796-43-2 (1,3,4,6-Tetra-O-acetyl-2-deoxy-2-(4,5-dichlorophthalimido)-D-glucopyranose)
1,3,4,6-Tetra-O-acetyl-2-deoxy-2-(4,5-dichlorophthalimido)-D-glucopyranose Chemical and Physical Properties
Names and Identifiers
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- D-Glucopyranose,2-deoxy-2-(5,6-dichloro-1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-,1,3,4,6-tetraacetate
- [(2R,3S,4R,5R)-3,4,6-triacetyloxy-5-(5,6-dichloro-1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate
- 1,3,4,6-TETRA-O-ACETYL-2-DEOXY-2-(4,5-DICHLOROPHTHALIMIDO)-D-GLUCOPYRANOSE
- D-Glucopyranose,2-deoxy-2-(5,6-dichloro-1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-,1,3,4,6-tetra...
- 2-Deoxy-2-(4,5-dichlorophthalimido)-D-glucopyranose 1,3,4,6-tetraacetate
- AKOS025295119
- [(2R,3S,4R,5R)-3,4,6-tris(acetyloxy)-5-(5,6-dichloro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxan-2-yl]methyl acetate
- DTXSID30584101
- W-202278
- 2-Deoxy-2-(4,5-dichlorophthalimido)-D-glucopyranose 1,3,4,6-tetraacetate, AldrichCPR
- 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-D-glucopyranose
- (3R,4R,5S,6R)-6-(Acetoxymethyl)-3-(5,6-dichloro-1,3-dioxoisoindolin-2-yl)tetrahydro-2H-pyran-2,4,5-triyl triacetate
- 308796-43-2
- 2-Deoxy-2-(4 5-dichlorophthalimido)d-gl&
- [(2R,3S,4R,5R)-3,4,6-TRIS(ACETYLOXY)-5-(5,6-DICHLORO-1,3-DIOXOISOINDOL-2-YL)OXAN-2-YL]METHYL ACETATE
- 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-(4,5-dichlorophthalimido)-D-glucopyranose
-
- MDL: MFCD01863721
- Inchi: 1S/C22H21Cl2NO11/c1-8(26)32-7-16-18(33-9(2)27)19(34-10(3)28)17(22(36-16)35-11(4)29)25-20(30)12-5-14(23)15(24)6-13(12)21(25)31/h5-6,16-19,22H,7H2,1-4H3/t16-,17-,18-,19-,22?/m1/s1
- InChI Key: LHCNZORUZHETLY-SWHXLWHISA-N
- SMILES: ClC1C(=CC2=C(C=1)C(N(C2=O)[C@H]1C(OC(C)=O)O[C@H](COC(C)=O)[C@H]([C@@H]1OC(C)=O)OC(C)=O)=O)Cl
Computed Properties
- Exact Mass: 545.04900
- Monoisotopic Mass: 545.0491659g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 11
- Heavy Atom Count: 36
- Rotatable Bond Count: 10
- Complexity: 915
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.8
- Topological Polar Surface Area: 152Ų
Experimental Properties
- Color/Form: Not determined
- Melting Point: 171-174 °C (lit.)
- PSA: 151.81000
- LogP: 1.61040
- Solubility: Not determined
1,3,4,6-Tetra-O-acetyl-2-deoxy-2-(4,5-dichlorophthalimido)-D-glucopyranose Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
1,3,4,6-Tetra-O-acetyl-2-deoxy-2-(4,5-dichlorophthalimido)-D-glucopyranose Customs Data
- HS CODE:29400090
1,3,4,6-Tetra-O-acetyl-2-deoxy-2-(4,5-dichlorophthalimido)-D-glucopyranose Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T207495-50mg |
1,3,4,6-Tetra-O-acetyl-2-deoxy-2-(4,5-dichlorophthalimido)-D-glucopyranose |
308796-43-2 | 50mg |
$ 135.00 | 2022-06-03 | ||
| TRC | T207495-100mg |
1,3,4,6-Tetra-O-acetyl-2-deoxy-2-(4,5-dichlorophthalimido)-D-glucopyranose |
308796-43-2 | 100mg |
$ 220.00 | 2022-06-03 | ||
| TRC | T207495-250mg |
1,3,4,6-Tetra-O-acetyl-2-deoxy-2-(4,5-dichlorophthalimido)-D-glucopyranose |
308796-43-2 | 250mg |
$ 435.00 | 2022-06-03 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1732899-250mg |
(3r,4R,5s,6r)-6-(Acetoxymethyl)-3-(5,6-dichloro-1,3-dioxoisoindolin-2-yl)tetrahydro-2h-pyran-2,4,5-triyl triacetate |
308796-43-2 | 98% | 250mg |
¥5218.00 | 2024-05-20 |
1,3,4,6-Tetra-O-acetyl-2-deoxy-2-(4,5-dichlorophthalimido)-D-glucopyranose Related Literature
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
Additional information on 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-(4,5-dichlorophthalimido)-D-glucopyranose
Introduction to 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-(4,5-dichlorophthalimido)-D-glucopyranose (CAS No. 308796-43-2)
1,3,4,6-Tetra-O-acetyl-2-deoxy-2-(4,5-dichlorophthalimido)-D-glucopyranose, identified by its Chemical Abstracts Service (CAS) number 308796-43-2, is a specialized carbohydrate derivative that has garnered significant attention in the field of medicinal chemistry and synthetic biology. This compound represents a sophisticated modification of the glucose backbone, incorporating acetyl groups at the 1,3,4, and 6 positions, alongside a unique phthalimido functional group at the 2-position. The presence of dichloro substituents on the phthalimido moiety further enhances its chemical reactivity and potential biological activity.
The structural features of 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-(4,5-dichlorophthalimido)-D-glucopyranose make it a valuable intermediate in the synthesis of glycosidase inhibitors and other carbohydrate-based therapeutics. The acetyl groups not only protect the hydroxyl moieties of glucose but also influence the conformational flexibility of the molecule. The phthalimido group, on the other hand, serves as a critical pharmacophore that can interact with biological targets such as enzymes and receptors. This combination of structural elements positions the compound as a promising candidate for drug discovery and development.
In recent years, there has been growing interest in carbohydrate-based inhibitors due to their high specificity and low toxicity profiles. Glycosidases, which catalyze the hydrolysis of glycosidic bonds in carbohydrates, are key enzymes involved in various metabolic pathways and have been implicated in numerous diseases. Inhibitors targeting these enzymes have shown significant therapeutic potential in conditions such as cancer, inflammation, and infectious diseases. 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-(4,5-dichlorophthalimido)-D-glucopyranose has been explored as a scaffold for developing novel glycosidase inhibitors due to its ability to mimic natural substrates while incorporating pharmacophoric elements that enhance binding affinity.
The dichlorophthalimido group in 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-(4,5-dichlorophthalimido)-D-glucopyranose is particularly noteworthy for its role in modulating biological activity. Phthalimide derivatives are known for their ability to act as transition-state analogs and covalent inhibitors of enzymes. The dichloro substitution enhances electrophilicity at the imide nitrogen atom, facilitating nucleophilic attack by enzyme active sites. This feature has been exploited in the design of inhibitors targeting various hydrolases and transferases. The acetylated glucose moiety provides stability to the molecule while maintaining its solubility in organic solvents necessary for synthetic applications.
Recent advancements in computational chemistry and molecular modeling have enabled more precise predictions of binding interactions between 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-(4,5-dichlorophthalimido)-D-glucopyranose and target enzymes. These studies have identified key residues within glycosidase active sites that interact with both the glucose scaffold and the phthalimido group. By understanding these interactions at an atomic level, researchers can optimize the compound's structure to improve its potency and selectivity. For instance, modifications to the acetyl groups or the phthalimido moiety have been shown to enhance binding affinity while minimizing off-target effects.
The synthesis of 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-(4,5-dichlorophthalimido)-D-glucopyranose involves multiple steps requiring precise control over reaction conditions to ensure high yield and purity. Protecting group strategies are employed to prevent unwanted side reactions during synthesis. The introduction of acetyl groups is typically achieved using acetic anhydride in acidic conditions or via enzymatic methods that offer higher selectivity. The subsequent installation of the phthalimido group requires careful consideration of reaction conditions to avoid decomposition or isomerization.
In addition to its applications in drug discovery, 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-(4,5-dichlorophthalimido)-D-glucopyranose has found utility in synthetic biology as a building block for constructing complex carbohydrate derivatives. These derivatives can serve as probes for studying carbohydrate-protein interactions or as precursors for developing novel biomaterials with tailored properties. The versatility of this compound underscores its importance in both academic research and industrial applications.
Future directions in research involving 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-(4,5-dichlorophthalimido)-D-glucopyranose include exploring its potential as an antiviral agent or an immunomodulator. The phthalimido group's ability to covalently modify target proteins suggests its utility in developing agents that disrupt viral replication or modulate immune responses. Additionally, novel synthetic routes could be developed to improve scalability and reduce costs associated with its production.
In conclusion, 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-(4,5-dichlorophthalimido)-D-glucopyranose (CAS No. 308796-43-2) is a multifaceted compound with significant potential in medicinal chemistry and synthetic biology. Its unique structural features make it an ideal candidate for developing glycosidase inhibitors and other carbohydrate-based therapeutics. Ongoing research continues to uncover new applications for this compound,underscoring its importance as a tool for advancing scientific knowledge and therapeutic development.
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